molecular formula C15H13BrO4 B10978771 4-Bromophenyl 3,4-dimethoxybenzoate

4-Bromophenyl 3,4-dimethoxybenzoate

Cat. No.: B10978771
M. Wt: 337.16 g/mol
InChI Key: BPRVIQPHXIKWQG-UHFFFAOYSA-N
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Description

4-Bromophenyl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom on the phenyl ring and two methoxy groups on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 3,4-dimethoxybenzoate typically involves the esterification of 4-bromophenol with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of 3,4-dimethoxybenzyl alcohol.

Scientific Research Applications

4-Bromophenyl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid
  • 3,4-Dimethoxybenzyl alcohol
  • 4-Bromobenzyl 3,4-dimethoxybenzoate

Comparison: 4-Bromophenyl 3,4-dimethoxybenzoate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. Compared to 4-Bromophenylacetic acid, it has a higher molecular weight and different reactivity due to the ester linkage. In contrast to 3,4-Dimethoxybenzyl alcohol, it exhibits different solubility and stability profiles .

Properties

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

(4-bromophenyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C15H13BrO4/c1-18-13-8-3-10(9-14(13)19-2)15(17)20-12-6-4-11(16)5-7-12/h3-9H,1-2H3

InChI Key

BPRVIQPHXIKWQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Br)OC

Origin of Product

United States

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